molecular formula C5H4ClNO3 B008878 4-Chloro-3-methylisoxazole-5-carboxylic acid CAS No. 103912-63-6

4-Chloro-3-methylisoxazole-5-carboxylic acid

Cat. No. B008878
Key on ui cas rn: 103912-63-6
M. Wt: 161.54 g/mol
InChI Key: OKOYWJVGSDOHLQ-UHFFFAOYSA-N
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Patent
US06096898

Procedure details

A solution of ethyl 3-chloro-2,4-dioxovalerate (3.0 g, 15.6 mmol) and hydroxylamine hydrochloride (1.08 g, 15.6 mmol) in a mixuture of 1.5 mL of H2O and 1 mL of CH3OH was heated to reflux. After four hours TLC analysis indicated that all of the starting material had been consumed. Sodium hydroxide (0.31 g, 7.8 mmol) was added to the hot solution. After four hours the mixture was allowed to cool to room temperature and concentrated in vacuo. The residue was taken up in a 1:1 mixture to ethyl acetate/H2O. The aqueous layer was made basic with 2N NaOH and separated. The aqueous layer was then acidified with 2M HCl and extracted with ethyl acetate (125 mL). The ethyl acetate extract was washed with H2O (2×100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 600 mg (24% yield) of the desired product a gummy tan solid: 1H NMR (CDCl3) 67 8.8 (bs, 1H), 2.3 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([C:10](=O)[CH3:11])[C:3](=[O:9])[C:4]([O:6]CC)=[O:5].Cl.[NH2:14]O.O.[OH-].[Na+]>CO>[CH3:11][C:10]1[C:2]([Cl:1])=[C:3]([C:4]([OH:6])=[O:5])[O:9][N:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC(C(C(=O)OCC)=O)C(C)=O
Name
Quantity
1.08 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that all of the starting material had been consumed
WAIT
Type
WAIT
Details
After four hours the mixture was allowed
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (125 mL)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with H2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NOC(=C1Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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